4-Acetyl-2-iodobenzoic acid
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Overview
Description
4-Acetyl-2-iodobenzoic acid is an organic compound with the molecular formula C9H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and acetyl groups, respectively
Scientific Research Applications
4-Acetyl-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
The iodine atom in 4-Acetyl-2-iodobenzoic acid could potentially enhance its reactivity, making it useful in various chemical reactions . The acetyl group might also influence its interactions with biological targets .
As for the pharmacokinetics, the properties of this compound, such as its solubility, stability, and permeability, would influence its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by factors like pH and temperature .
The action environment of this compound would depend on the specific biological system in which it is used. Factors like pH, temperature, and the presence of other biomolecules could influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-2-iodobenzoic acid typically involves the iodination of 4-acetylbenzoic acid. One common method is the Sandmeyer reaction, where 4-acetylbenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the ortho position relative to the carboxyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: 4-Carboxy-2-iodobenzoic acid.
Reduction: 4-Acetylbenzoic acid.
Substitution: 4-Acetyl-2-azidobenzoic acid or other substituted derivatives.
Comparison with Similar Compounds
4-Iodobenzoic acid: Similar structure but lacks the acetyl group.
2-Iodobenzoic acid: Iodine atom at the ortho position relative to the carboxyl group without the acetyl group.
4-Acetylbenzoic acid: Lacks the iodine atom.
Properties
IUPAC Name |
4-acetyl-2-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHJEOGNSSBUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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